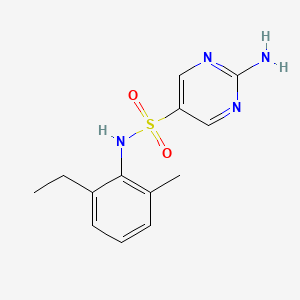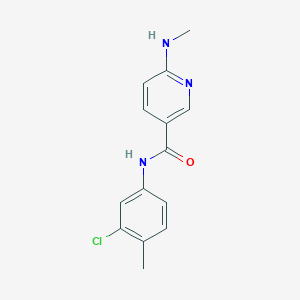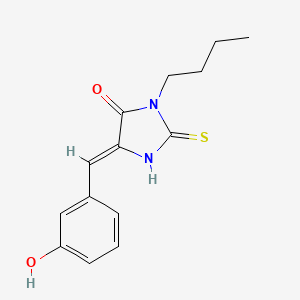
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as BHIM, is a novel imidazoline compound that has shown promising results in scientific research applications. BHIM has been synthesized using various methods and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exerts its pharmacological effects through its interaction with imidazoline receptors. Imidazoline receptors are a class of G protein-coupled receptors that are involved in various physiological processes, including regulation of blood pressure, insulin secretion, and neurotransmitter release. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to selectively bind to imidazoline receptors and modulate their activity, leading to its pharmacological effects.
Biochemical and Physiological Effects
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of inflammatory enzymes such as COX-2 and iNOS, leading to its anti-inflammatory effects. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been found to possess anti-oxidant properties, which may contribute to its anti-cancer and anti-diabetic effects. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to reduce body weight and adiposity in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been found to be stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential future directions for scientific research. One direction is the development of new drugs based on (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one for the treatment of various diseases. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. Further studies are needed to determine the safety and efficacy of (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in humans. Additionally, the development of new synthesis methods for (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may improve its yield and purity, making it more suitable for scientific research.
Synthesemethoden
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been synthesized using various methods, including the reaction of 1,2-diaminobutane with 3-hydroxybenzaldehyde and 2-mercaptoacetamide. Another method involves the reaction of 1,2-diaminobutane with 3-hydroxybenzaldehyde and thiourea. Both methods have been found to yield (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-obesity properties. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These properties make (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-butyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-16-13(18)12(15-14(16)19)9-10-5-4-6-11(17)8-10/h4-6,8-9,17H,2-3,7H2,1H3,(H,15,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYFYMDDFYGKBB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=CC=C2)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=CC=C2)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

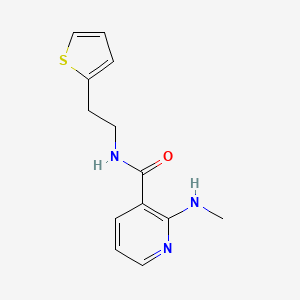
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
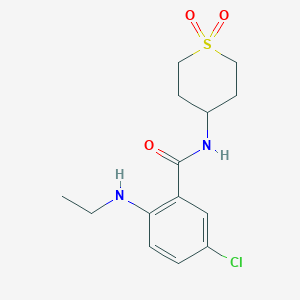
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

